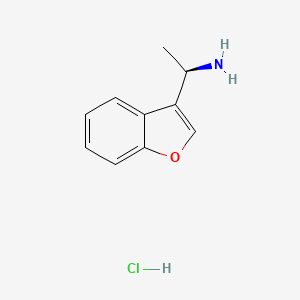

(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride

Description

Historical Context and Discovery of Benzofuran-derived Amines

The benzofuran class traces its origins to William Perkin's 1870 synthesis of coumarin derivatives, which laid the foundation for heterocyclic chemistry. The specific development of benzofuran-containing amines emerged in the late 20th century as researchers sought chiral building blocks for drug discovery. The hydrochloride salt form gained prominence due to its improved solubility and crystallinity compared to free amine bases, facilitating purification and characterization.

Key milestones include:

Significance in Chemical Research and Heterocyclic Chemistry

This compound exemplifies three critical trends in modern synthetic chemistry:

- Stereochemical control : The (1R) configuration enables precise spatial arrangement for receptor targeting

- Hybrid architectures : Combines aromatic benzofuran with aliphatic amine functionalities

- Salt formation strategies : Hydrochloride formulation improves physicochemical properties

Recent studies demonstrate its utility in:

Overview of the Benzofuran Scaffold in Chemistry

The benzofuran system (C₈H₆O) provides:

Structural modifications at the 3-position (as seen in this compound) significantly influence electronic distribution and biological activity.

Chemical Classification and Nomenclature Systems

Systematic IUPAC Name :

this compound

Alternative Identifiers :

| Identifier Type | Value |

|---|---|

| CAS Registry | 2378502-99-7 |

| PubChem CID | 145913263 |

| SMILES | CC@HN.Cl |

| InChIKey | JBAFZXMJZNTCIV-UHFFFAOYSA-N |

The compound belongs to three chemical classes:

X-ray crystallographic studies confirm the (R)-configuration at the chiral center, with the benzofuran ring adopting a nearly coplanar arrangement with the ethylamine side chain. The hydrochloride salt formation occurs through protonation of the primary amine group, creating a stable ionic pair that enhances crystalline lattice stability.

Properties

IUPAC Name |

(1R)-1-(1-benzofuran-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYUXSSHGFWLQN-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

Introduction of Ethanamine Group: The ethanamine group is introduced through reductive amination, where the benzofuran core is reacted with an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. Research indicates its action on various neurotransmitter systems, particularly serotonin receptors, which are crucial for mood regulation and anxiety disorders.

Case Studies:

- Antidepressant Activity : In studies targeting serotonin receptors, the compound demonstrated potential antidepressant effects by modulating serotonin levels in animal models.

- Anticancer Properties : Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines, including K562 leukemia cells, through the generation of reactive oxygen species and mitochondrial dysfunction.

The compound's interaction with cellular pathways has been a focal point in research. It has been reported to affect:

- Neurotransmitter Release : By modulating receptors involved in neurotransmitter release, it may influence conditions such as depression and anxiety.

- Cytotoxic Effects : The ability to induce cell death in cancerous cells marks it as a candidate for further development in cancer therapies.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in the development of new materials and chemical processes:

- Synthesis Building Block : It serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Material Science : Its unique properties could be leveraged in creating novel polymers or composites.

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared with structurally related derivatives (Table 1), focusing on substituents, heteroatoms, and stereochemistry.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analyses

Electronic and Steric Effects

- Benzofuran vs.

Stereochemical Influence

- The (R)-configuration in the target compound contrasts with racemic or (S)-enantiomers (e.g., QJ-1233 in ), which may exhibit divergent pharmacological profiles. Enantiopure synthesis (e.g., 95% purity in ) is critical for avoiding off-target effects .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. Polar groups (e.g., 1415257-65-6’s sulfonyl moiety) further enhance this property .

- Molecular Weight : Benzofuran derivatives (e.g., 213.66 g/mol) are generally heavier than phenyl-based analogs (e.g., 211.61 g/mol for 321318-43-8), influencing pharmacokinetics .

Biological Activity

(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its significant biological properties. The presence of an amine group enhances its interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Enzyme Inhibition : It has shown the capacity to inhibit certain enzymes involved in metabolic processes, which can lead to various therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, it was observed that the compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating promising antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.